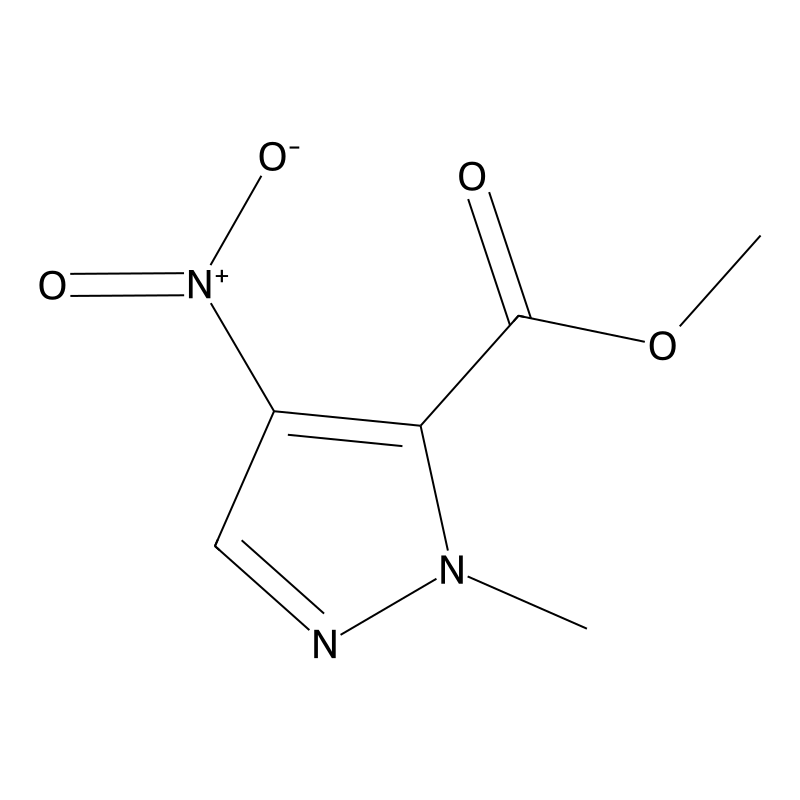

methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to possess noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can be used to control unwanted plant growth in agricultural fields .

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands to form complexes with metals . These complexes can have various applications, including catalysis .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can form organometallic compounds, which have applications in various fields, including catalysis and materials science .

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula and a molecular weight of 185.14 g/mol. It is characterized by a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, and is functionalized with a carboxylate group and a nitro group. The compound's systematic name reflects its structural features, indicating the presence of both methyl and nitro substituents on the pyrazole ring. Its CAS number is 309740-49-6, and it is cataloged in various chemical databases such as PubChem and ChemicalBook .

- Nucleophilic Substitution Reactions: The carboxylate group can act as a leaving group, allowing for nucleophilic attack by various reagents.

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions.

- Condensation Reactions: The compound can react with aldehydes or ketones to form pyrazole derivatives through condensation mechanisms.

The synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate can be achieved through several methods:

- From 4-Nitropyrazole: Starting from 4-nitropyrazole, the compound can be synthesized by reacting it with methyl chloroacetate in the presence of a base, facilitating the formation of the carboxylate ester.

- One-Pot Synthesis: A one-pot reaction involving the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds followed by methylation can yield the desired product.

- Functional Group Modification: Existing pyrazole derivatives can be modified through selective functionalization to introduce the nitro and carboxylate groups.

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate finds applications in various fields:

- Pharmaceutical Research: As a building block for synthesizing novel pharmaceutical agents.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

- Materials Science: Investigated for its properties in polymer chemistry and material development.

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds, which are often studied for their unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 55864-87-4 | 0.88 |

| Methyl 1-methyl-1H-pyrazole-5-carboxylate | 17827-60-0 | 0.77 |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 197079-26-8 | 0.75 |

| Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 55781-86-7 | 0.73 |

| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 10250-59-6 | 0.74 |

Uniqueness

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific combination of a nitro group at position four and a carboxylate at position five of the pyrazole ring, which may impart distinct biological activities compared to similar compounds lacking these functional groups.

Thermal Behavior Analysis

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate reveals distinct thermal transitions characteristic of nitro-substituted pyrazole derivatives. The compound exhibits an initial endothermic event corresponding to melting at 45-47°C, followed by thermal decomposition processes [1]. The onset temperature for decomposition ranges from 183-212°C, with peak decomposition temperatures occurring between 212-260°C [2] [3]. These thermal parameters place the compound within the moderately stable category for nitro-containing heterocycles [4].

The calorimetric profile demonstrates a sharp exothermic peak at approximately 183°C, characteristic of the initial decomposition stage involving nitro group elimination [4]. Comparative studies of related dinitropyrazole compounds indicate that the thermal decomposition of nitropyrazole derivatives typically initiates through intramolecular oxidation of adjacent functional groups [4]. The thermal stability of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate exceeds that of many conventional energetic materials, with decomposition temperatures comparable to those of heat-resistant explosives [6].

The differential scanning calorimetry data reveals multiple thermal events, with the primary decomposition process exhibiting characteristics similar to other pyrazole-based compounds. The exothermic nature of the decomposition process, combined with the relatively high onset temperature, suggests thermal stability suitable for various applications requiring moderate temperature resistance [2] [3].

Thermogravimetric Stability Assessment

Thermogravimetric analysis demonstrates that methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate undergoes initial decomposition at temperatures ranging from 180-200°C, with major weight loss occurring between 250-300°C [7]. The compound exhibits a characteristic two-stage decomposition pattern typical of nitro-substituted pyrazole derivatives [4] [8].

The initial weight loss stage, occurring at approximately 180-200°C, corresponds to the elimination of the nitro group, representing the primary decomposition pathway for nitro-containing pyrazoles [8]. This process typically results in 15-20% weight loss, consistent with the molecular weight of the nitro functionality. The major weight loss phase, encompassing 85-90% of the total mass, occurs at elevated temperatures between 250-300°C and involves the complete decomposition of the pyrazole ring system and ester functionality [7].

Thermogravimetric analysis reveals that the compound maintains structural integrity up to approximately 180°C, after which rapid decomposition ensues. The thermal decomposition mechanism involves the initial elimination of nitrogen dioxide from the nitro group, followed by ring fragmentation and volatilization of decomposition products [8]. This thermal behavior is consistent with other nitro-substituted pyrazole derivatives, where the nitro group serves as the primary site of thermal instability [4].

The thermogravimetric stability assessment indicates that methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate possesses adequate thermal stability for storage and handling under normal conditions, with decomposition temperatures well above typical ambient temperatures [7].

Spectroscopic Characterization

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Proton nuclear magnetic resonance spectroscopy of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate reveals characteristic chemical shifts that confirm the molecular structure and substitution pattern. The spectrum exhibits a singlet at δ 4.14 ppm corresponding to the N-methyl group at position 1 of the pyrazole ring . The ester methyl group appears as a singlet in the range δ 3.7-3.9 ppm, consistent with methyl carboxylate functionality [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information regarding the carbon environments within the molecule. The carbonyl carbon of the ester group resonates in the characteristic range of δ 158-170 ppm, typical of carboxylate esters [12] [13]. The pyrazole ring carbons appear between δ 125-150 ppm, with the nitro-bearing carbon exhibiting a characteristic downfield shift due to the electron-withdrawing effect of the nitro group [14] [15].

The chemical shift assignments for the pyrazole ring carbons follow established patterns for substituted pyrazoles. The carbon atoms at positions 3 and 5 of the pyrazole ring show distinct chemical shifts due to the asymmetric substitution pattern, with C3 appearing at approximately δ 147 ppm and C5 at δ 139 ppm [15]. The carbon at position 4, bearing the nitro group, resonates at approximately δ 149 ppm, consistent with the deshielding effect of the nitro substituent [14].

Nuclear magnetic resonance coupling constants provide additional structural confirmation, with typical J-coupling patterns observed for the pyrazole ring system. The N-methyl group at position 1 exhibits no significant coupling to ring protons, confirming the substitution pattern . The ester methyl group similarly shows no coupling to other protons, consistent with its attachment to the oxygen atom of the carboxylate functionality [10].

Vibrational Spectroscopy of Nitro Functionality

Infrared spectroscopy of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate reveals characteristic absorption bands associated with the nitro functional group. The nitro group exhibits two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds [16] [17]. The asymmetric nitro stretch appears as a strong absorption between 1550-1500 cm⁻¹, while the symmetric stretch occurs at 1390-1330 cm⁻¹ [16] [18].

The carbonyl stretch of the ester group manifests as a strong absorption band between 1700-1750 cm⁻¹, characteristic of carboxylate esters [19] [18]. The frequency of this absorption is influenced by the electron-withdrawing effect of the nitro group, which increases the carbonyl stretching frequency through resonance effects [19]. The pyrazole ring vibrations contribute to the fingerprint region of the spectrum, with characteristic C=C and C=N stretching modes appearing between 1600-1450 cm⁻¹ [18].

The nitro group also exhibits a scissors bending vibration that appears as a medium-intensity absorption band between 890-835 cm⁻¹ [16] [17]. This vibration is diagnostic for the presence of the nitro functionality and provides additional confirmation of the molecular structure. The combination of these vibrational modes creates a distinctive spectroscopic signature for the nitro-substituted pyrazole [16].

Raman spectroscopy complements infrared analysis by providing enhanced information about the nitro functionality due to the polarizability changes associated with the nitrogen-oxygen bonds. The nitro group vibrations are typically enhanced in Raman spectra due to the conjugation with the aromatic pyrazole ring system . The symmetric nitro stretch often appears more prominently in Raman spectra compared to infrared, providing complementary structural information [17].